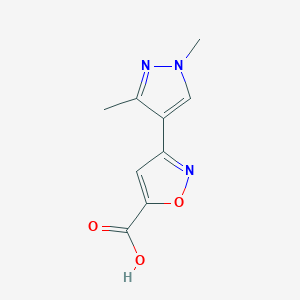

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLIUHKCUGQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424514 | |

| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957484-20-7 | |

| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting the individual contributions of the pyrazole and isoxazole-5-carboxylic acid moieties, we build a detailed profile of the molecule's acid-base characteristics. This guide offers a predictive framework for understanding its behavior in various chemical and biological environments. Crucially, it provides detailed, field-proven experimental protocols for the precise determination of its ionization constants (pKa values) and isoelectric point (pI), empowering researchers to validate these properties in their own laboratories. This document is intended to be a vital resource for scientists engaged in the design and development of novel therapeutics based on this promising scaffold.

Introduction: Unveiling a Bifunctional Scaffold

The convergence of pyrazole and isoxazole rings in a single molecular entity creates a scaffold with a rich and tunable set of physicochemical properties. The target molecule, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, is a prime example of such a bifunctional system. The inherent basicity of the N-methylated pyrazole ring, coupled with the acidity of the isoxazole-5-carboxylic acid, imparts an amphoteric character to the molecule. Understanding this dual nature is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential interactions with biological targets. This guide will delve into the theoretical underpinnings of its basicity and provide practical methodologies for its empirical determination.

Deconstructing the Core: Physicochemical Properties

The overall acid-base profile of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a composite of the properties of its constituent heterocycles.

The Basic Center: The 1,3-Dimethylpyrazole Moiety

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The lone pair of electrons on one nitrogen atom participates in the aromatic sextet, rendering it non-basic. The other nitrogen atom, akin to pyridine, has a lone pair in an sp² hybrid orbital in the plane of the ring, which is available for protonation. Pyrazole itself is a weak base, with a pKb of 11.5.[1]

In the case of 1,3-dimethylpyrazole, the nitrogen at position 1 is methylated and thus not available for protonation. The basic character, therefore, resides solely on the nitrogen at position 2. The presence of two electron-donating methyl groups is expected to increase the electron density on the pyrazole ring, thereby enhancing the basicity of the N-2 nitrogen compared to unsubstituted pyrazole. However, steric hindrance from the methyl group at position 1 could slightly impede the approach of a proton, potentially moderating this increase in basicity.[2]

The Acidic Center: Isoxazole-5-carboxylic Acid

The isoxazole ring is another five-membered heterocycle containing both nitrogen and oxygen. The carboxylic acid group at the 5-position is the primary acidic center of the molecule. Carboxylic acids attached to heterocyclic rings are generally acidic, with their pKa values influenced by the electronic nature of the ring. The isoxazole ring is considered to be electron-withdrawing, which tends to stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. For comparison, the predicted pKa of the parent isoxazole-5-carboxylic acid is approximately 2.29, indicating it is a relatively strong carboxylic acid.

An Amphoteric Molecule: The Prospect of a Zwitterion

Given the presence of both a basic pyrazole nitrogen and an acidic carboxylic acid group, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is an amphoteric molecule. This means it can exist in cationic, anionic, neutral, and zwitterionic forms depending on the pH of the environment. The zwitterionic form, where the carboxylic acid is deprotonated to a carboxylate and the pyrazole nitrogen is protonated, may exist in a specific pH range. The pH at which the net charge of the molecule is zero is its isoelectric point (pI).[3] The propensity to form a zwitterion is a critical factor influencing solubility, crystallinity, and membrane permeability.[4]

The interplay between the acidic and basic pKa values will determine the predominant species at physiological pH (around 7.4), a crucial consideration for drug development.

Synthesis of the Core Compound

A potential retrosynthetic analysis suggests that the isoxazole ring could be formed from a diketone precursor derived from the 1,3-dimethylpyrazole core.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target molecule.

Experimental Characterization of Basic Properties

The theoretical considerations outlined above provide a strong foundation, but empirical determination of the pKa values is essential for a complete understanding of the molecule's behavior. The following are detailed protocols for characterizing the acidic and basic properties of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid.

Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining pKa values.[8][9] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid.

-

Dissolve the compound in a suitable solvent. Given its amphoteric nature, a co-solvent system such as water/methanol or water/DMSO may be necessary to ensure solubility across a wide pH range. The final concentration should be in the range of 1-5 mM.

-

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the solution.[8]

-

-

Titration Setup:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Place the analyte solution in a thermostated vessel and use a magnetic stirrer to ensure homogeneity.

-

Use a calibrated micro-burette to add the titrant.

-

-

Titration Procedure (for an amphoteric substance):

-

Acidic Titration: Start by adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed, indicating the protonation of the pyrazole nitrogen.

-

Basic Titration: In a separate experiment, or sequentially, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition. Continue the titration until a sharp increase in pH indicates the deprotonation of the carboxylic acid.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For the deprotonation of the carboxylic acid, this will be in the acidic region. For the protonation of the pyrazole, it is more convenient to determine the pKa of its conjugate acid from the acidic titration.

-

The equivalence points can be determined more accurately from the first or second derivative of the titration curve.

-

The isoelectric point (pI) can be calculated as the average of the two pKa values: pI = (pKa_acid + pKa_base) / 2.[3][10]

-

Data Presentation Table:

| Property | Predicted Range | Experimental Value |

| pKa (Carboxylic Acid) | 2.0 - 3.5 | To be determined |

| pKa (Protonated Pyrazole) | 2.5 - 4.5 | To be determined |

| Isoelectric Point (pI) | 2.25 - 4.0 | To be determined |

NMR Spectroscopy for Site-Specific pKa Determination

NMR spectroscopy is a powerful technique that can provide site-specific information about protonation events.[2][11] The chemical shifts of protons on and near the pyrazole and isoxazole rings will be sensitive to changes in pH.

Protocol for NMR-based pKa Determination:

-

Sample Preparation:

-

Prepare a series of buffer solutions with finely spaced pH values (e.g., in 0.2-0.5 pH unit increments) spanning the expected pKa ranges. Deuterated solvents (e.g., D₂O with a co-solvent if necessary) must be used.

-

Prepare a stock solution of the analyte and add a small aliquot to each buffer solution to a final concentration of approximately 1-10 mM.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for the analyte in each of the buffer solutions.

-

Carefully reference the spectra.

-

-

Data Analysis:

-

Identify the protons whose chemical shifts change significantly with pH. Protons on the pyrazole ring will be particularly sensitive to the protonation of the N-2 nitrogen. Protons on the isoxazole ring may show smaller changes upon deprotonation of the carboxylic acid.

-

Plot the chemical shift (δ) of a specific proton against the pH of the solution.

-

The resulting data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group influencing that proton.

-

This method allows for the independent determination of the pKa values for the acidic and basic centers.

-

Illustrative Workflow for pKa Determination:

Caption: Workflow for experimental pKa and pI determination.

Computational Prediction of Basic Properties

In addition to experimental methods, quantum chemical calculations can provide valuable insights into the basic properties of the molecule.[12][13] Density Functional Theory (DFT) calculations can be used to predict the proton affinities of the basic sites and the pKa values of the acidic and basic groups. These computational approaches are particularly useful in the early stages of drug discovery for screening large numbers of candidate molecules.

Implications for Drug Development

The basic properties of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid are of profound importance for its development as a therapeutic agent.

-

Solubility: The ionization state of the molecule will dictate its aqueous solubility. At its isoelectric point, the molecule is likely to have its lowest solubility.

-

Permeability: The ability of the molecule to cross biological membranes is often favored for the neutral species. Understanding the pH-dependent equilibrium between the charged and neutral forms is critical for predicting oral bioavailability.

-

Drug-Target Interactions: The protonation state of the pyrazole and the ionization state of the carboxylic acid can significantly influence how the molecule binds to its biological target through hydrogen bonding and electrostatic interactions.[14]

-

Formulation: Knowledge of the pKa values is essential for developing stable and effective pharmaceutical formulations.

Conclusion

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a molecule with a fascinating and functionally important amphoteric character. This guide has provided a theoretical framework for understanding its basic properties, grounded in the established chemistry of its constituent pyrazole and isoxazole-5-carboxylic acid moieties. More importantly, it has laid out detailed, actionable protocols for the experimental determination of its pKa values and isoelectric point. By combining predictive modeling with rigorous experimental validation, researchers can unlock the full potential of this versatile scaffold in the pursuit of novel and effective medicines.

References

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Matten, A., Alishetty, S., Paige, M., & Buschmann, M. (2019). NMR Measurement of pKa of Nitrogen Groups. Journal of Student-Scientists' Research. [Link]

-

Determination of the isoelectric points of low and high molecular mass ampholytes by capillary electrophoresis. (1993). PubMed. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). ResearchGate. [Link]

-

The behaviour of pyrazole and isoxazole derivatives under electron impact conditions. (n.d.). ResearchGate. [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ResearchGate. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024). PMC. [Link]

-

Diradical Interactions in Ring-Open Isoxazole. (n.d.). ResearchGate. [Link]

-

Determination of the Isoelectric Point of Ampholytes. (n.d.). [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

-

Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). (2020). YouTube. [Link]

-

Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. (n.d.). PMC. [Link]

-

Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024). The University of East Anglia. [Link]

-

Ampholytes, isoelectric point, biochemical examples. (2024). WikiLectures. [Link]

-

Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (n.d.). ResearchGate. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Semantic Scholar. [Link]

-

Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. (2022). New Journal of Chemistry (RSC Publishing). [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. [Link]

-

Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

-

Binding of Isoxazole and Pyrazole Derivatives of Curcumin With the Activator Binding Domain of Novel Protein Kinase C. (2011). PubMed. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

-

ChemInform Abstract: A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. (n.d.). ResearchGate. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). MDPI. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC. [Link]

-

SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. (n.d.). International Journal of Modern Agriculture. [Link]

-

The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (2013). [Link]

-

Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ampholytes, isoelectric point, biochemical examples - WikiLectures [wikilectures.eu]

- 4. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. What is Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 11. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]

- 12. eurasianjournals.com [eurasianjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its bioavailability, efficacy, and safety profile.[1][2][3] This technical guide provides a comprehensive examination of the key physicochemical attributes of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid , a heterocyclic compound with structural motifs of interest in medicinal chemistry.

While specific experimental data for this compound (CAS Number: 957484-20-7) is not extensively available in the public domain, this guide will leverage established principles and computational predictions to provide a robust profile. We will delve into the theoretical underpinnings of its acidity constant (pKa), lipophilicity (logP), and solubility, detailing their profound implications for drug development. Furthermore, we will present standardized, field-proven experimental protocols for the empirical determination of these properties, offering a practical framework for researchers engaged in the synthesis and characterization of novel chemical entities.

Molecular Identity and Structural Features

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a structurally complex molecule featuring a pyrazole ring linked to an isoxazole ring, with a carboxylic acid functional group. The specific arrangement of the dimethyl substitution on the pyrazole ring is crucial for its electronic and steric properties.

| Identifier | Value |

| IUPAC Name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid |

| CAS Number | 957484-20-7 |

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 223.19 g/mol |

| Canonical SMILES | CN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)O |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable initial assessments of a compound's physicochemical profile. The following table summarizes the predicted properties for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. It is imperative to note that these are in silico predictions and should be confirmed by empirical measurement.

| Physicochemical Property | Predicted Value | Significance in Drug Development |

| pKa (strongest acidic) | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | A measure of lipophilicity, which influences membrane permeability, metabolic stability, and potential for off-target effects. |

| Aqueous Solubility (logS) | Moderate to Low | Affects dissolution rate and oral bioavailability. Poor solubility is a major hurdle in drug development. |

Deep Dive into Physicochemical Parameters

Acidity Constant (pKa): The Ionization Gatekeeper

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, the carboxylic acid moiety is the primary acidic center. Its pKa dictates the extent of ionization in different physiological compartments.

Causality and Implications:

-

Solubility: The ionized (deprotonated) form of the carboxylic acid is significantly more water-soluble than the neutral form. Therefore, at pH values above the pKa, the compound's aqueous solubility is expected to increase.

-

Permeability: Cell membranes are lipid bilayers, and generally, the neutral, more lipophilic form of a molecule permeates more readily. A lower pKa means the compound will be predominantly ionized in the neutral to alkaline environment of the intestines, which could potentially limit its passive diffusion across the gut wall.

-

Target Binding: The ionization state can dramatically affect how a molecule interacts with its biological target. Ionic interactions are often key components of binding, and the presence or absence of a charge on the carboxylic acid will influence its binding affinity and selectivity.

This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.[4][5][6]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (logP): Balancing Permeability and Solubility

The octanol-water partition coefficient (P) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol, mimicking lipid membranes) and a polar solvent (water). It is commonly expressed as its logarithm (logP).

Causality and Implications:

-

Absorption and Distribution: A suitable logP is crucial for oral absorption, as the drug must pass through the aqueous environment of the gastrointestinal tract and then permeate the lipid membranes of intestinal cells.[7][8]

-

Metabolism: Highly lipophilic compounds are more likely to be metabolized by cytochrome P450 enzymes in the liver.

-

Toxicity and Promiscuity: High lipophilicity can lead to non-specific binding to various proteins and receptors, resulting in off-target effects and potential toxicity.

This classic method directly measures the partitioning of the compound between n-octanol and water.[4][9]

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Compound Addition: Add a known amount of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical parameter as a drug must be in solution to be absorbed.

Causality and Implications:

-

Oral Absorption: Poorly soluble compounds often exhibit low and variable oral bioavailability.

-

Formulation Development: The solubility of a drug candidate dictates the feasible formulation strategies (e.g., solutions, suspensions, or solid dosage forms).

-

In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro biological assays.

-

Kinetic Solubility: Measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. It reflects the solubility of a potentially amorphous precipitate.[10][11][12]

-

Thermodynamic Solubility: Measures the equilibrium solubility of the most stable crystalline form of the compound in an aqueous buffer. This is considered the "true" solubility.[10][11][13]

Thermodynamic Solubility (Shake-Flask) Methodology:

-

Compound Addition: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

A Potential Synthetic Pathway

While a specific, detailed synthesis for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is not readily found in the literature, a plausible retrosynthetic analysis suggests a convergent approach. The isoxazole ring can be constructed via a [3+2] cycloaddition reaction. A potential forward synthesis is outlined below, based on general methods for the synthesis of similar heterocyclic systems.

This proposed pathway involves the reaction of a pyrazole-derived aldehyde with a chloro-oxime, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. The specific reaction conditions would require empirical optimization.

Conclusion and Future Directions

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid presents an interesting scaffold for medicinal chemistry exploration. This guide has provided a comprehensive overview of its key physicochemical properties and their critical importance in the context of drug development. While experimental data remains to be fully elucidated, the provided computational predictions and detailed experimental protocols offer a solid foundation for any research program focused on this or structurally related molecules. The synthesis and subsequent empirical characterization of its pKa, logP, and solubility are essential next steps to validate the in silico predictions and to enable a thorough evaluation of its potential as a drug candidate.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

-

What are the physicochemical properties of drug? LookChem. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Solubility Assessment Service. Creative Biolabs. [Link]

-

Physical Properties in Drug Design. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

CAS NO. 957484-20-7 | 3-(1,3-Dimethyl-1h-pyrazol-4-yl)isoxazole-5... Arctom. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

Sources

- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]

- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. mdpi.com [mdpi.com]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust resource for researchers. The guide covers the compound's identification, physicochemical properties, a detailed, plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery, particularly in the context of bioisosterism and scaffold-based design.

Introduction: The Pyrazole-Isoxazole Scaffold

The fusion of pyrazole and isoxazole rings creates a molecular scaffold with considerable potential in drug discovery. Both pyrazole and isoxazole are five-membered aromatic heterocycles that are frequently found in biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The combination of these two rings in a single molecule can lead to novel compounds with unique electronic and steric properties, offering new avenues for modulating biological targets. The title compound, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, is a prime example of this promising structural class.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any research and development endeavor.

| Property | Value | Source |

| Full Chemical Name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | N/A |

| CAS Number | 957484-20-7 | N/A |

| Molecular Formula | C₉H₉N₃O₃ | N/A |

| Molecular Weight | 207.19 g/mol | N/A |

| Canonical SMILES | CC1=CN(N=C1C2=CC(=NO2)C(=O)O)C | N/A |

| InChI Key | Not available | N/A |

Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: A Proposed Experimental Protocol

While a specific, detailed synthesis for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid has not been extensively published, a plausible and efficient route can be designed based on well-established methods for the synthesis of pyrazole and isoxazole derivatives[3][4]. The following protocol is a proposed, logical pathway for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the isoxazole ring, a common strategy in heterocyclic chemistry. This leads back to a key β-keto ester intermediate derived from the 1,3-dimethylpyrazole core.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis

Step 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

This step involves the Friedel-Crafts acylation of 1,3-dimethyl-1H-pyrazole.

-

Reagents: 1,3-dimethyl-1H-pyrazole, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add acetyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of 1,3-dimethyl-1H-pyrazole in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one.

-

Step 2: Synthesis of Ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

This step involves a Claisen condensation reaction.

-

Reagents: 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add a solution of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one in ethanol.

-

Add diethyl oxalate dropwise and stir the mixture at room temperature for 24 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is often used in the next step without further purification.

-

Step 3: Synthesis of Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate

This is the key isoxazole ring-forming step.

-

Reagents: Ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, Hydroxylamine hydrochloride, Sodium acetate, Ethanol.

-

Procedure:

-

To a solution of the crude diketoester from the previous step in ethanol, add hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate.

-

Step 4: Hydrolysis to 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reagents: Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water.

-

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add an aqueous solution of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

-

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Development

The structural features of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid suggest several potential applications in drug discovery.

Carboxylic Acid Bioisosteres

The carboxylic acid group is a common pharmacophore but can sometimes lead to poor pharmacokinetic properties. The pyrazole and isoxazole rings themselves can act as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with different physicochemical properties that can improve cell permeability and metabolic stability[3][5]. The presence of both these rings in one molecule, alongside a carboxylic acid, provides a rich scaffold for further derivatization and exploration of bioisosteric replacements.

Scaffold for Library Synthesis

The core structure of this compound is an excellent starting point for the synthesis of a library of analogues for high-throughput screening. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). Furthermore, modifications to the pyrazole ring can be envisioned to fine-tune the compound's properties.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds within the ATP-binding pocket of the enzyme. The pyrazole-isoxazole scaffold, with its multiple nitrogen and oxygen atoms, has the potential to interact with kinase targets. Further studies would be needed to explore this possibility.

Conclusion

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a compound with significant untapped potential in the field of medicinal chemistry. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers interested in this molecule. The proposed synthetic route is based on reliable and well-documented chemical transformations, and the discussion of its potential applications highlights the promising avenues for future research. As the exploration of novel heterocyclic scaffolds continues to be a priority in drug discovery, compounds like this are likely to attract increasing attention.

References

- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 61-69.

- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612.

- Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of substituted pyrazoles and isoxazoles using microwave irradiation. Tetrahedron Letters, 49(18), 2979-2983.

- Priya, et al. (2021). A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation. Pharmaceutical Chemistry Journal, 55, 800–808.

- Synthesis of Tricyclic Condensed Rings Incorporating the Pyrazole or Isoxazole Moieties Bonded to a 4-Piperidinyl Substituent. (2018). Molecules, 23(7), 1735.

- Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(15), 4057-4066.

Sources

Spectroscopic Elucidation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: A Technical Guide

Molecular Structure and Spectroscopic Strategy

The target molecule, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, is a multi-functionalized heterocyclic system. Its structure comprises a 1,3-dimethylpyrazole ring linked at the 4-position to the 3-position of an isoxazole-5-carboxylic acid ring.

Molecular Formula: C₉H₉N₃O₃ Molecular Weight: 207.19 g/mol

Our analytical strategy is to employ a suite of spectroscopic techniques to probe the molecule's connectivity and functional groups, thereby providing a self-validating system for structural confirmation.

-

¹H and ¹³C NMR spectroscopy will elucidate the carbon-hydrogen framework, including the number and connectivity of protons and carbons.

-

Infrared (IR) spectroscopy will identify the key functional groups present, notably the carboxylic acid.

-

Mass Spectrometry (MS) will determine the molecular weight and provide information on the fragmentation pattern, further confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. The spectral width should encompass the expected range for aromatic and carbonyl carbons (typically 0-180 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift in DMSO-d₆. |

| ~8.5 | singlet | 1H | Pyrazole C5-H | The proton on the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electronic environment of the pyrazole ring. |

| ~7.8 | singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is also a singlet. Its downfield shift is characteristic of protons on electron-deficient heterocyclic rings. |

| ~3.9 | singlet | 3H | Pyrazole N-CH₃ | The N-methyl group at the 1-position of the pyrazole ring. |

| ~2.4 | singlet | 3H | Pyrazole C-CH₃ | The C-methyl group at the 3-position of the pyrazole ring. |

Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would likely exhibit the following resonances:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift. |

| ~160 | Isoxazole C5 | The carbon of the isoxazole ring bearing the carboxylic acid group. |

| ~158 | Isoxazole C3 | The carbon of the isoxazole ring attached to the pyrazole ring. |

| ~145 | Pyrazole C3 | The carbon of the pyrazole ring with the methyl substituent. |

| ~140 | Pyrazole C5 | The carbon of the pyrazole ring with the proton substituent. |

| ~115 | Isoxazole C4 | The carbon of the isoxazole ring with the proton substituent. |

| ~110 | Pyrazole C4 | The carbon of the pyrazole ring attached to the isoxazole ring. |

| ~36 | Pyrazole N-CH₃ | The N-methyl carbon. |

| ~12 | Pyrazole C-CH₃ | The C-methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum is predicted to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[1] |

| ~1720 | C=O stretch | Carboxylic Acid | A strong absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1610, ~1550 | C=N and C=C stretches | Pyrazole and Isoxazole rings | Aromatic and heteroaromatic ring stretching vibrations. |

| ~1450, ~1380 | C-H bend | Methyl groups | Bending vibrations of the methyl groups. |

| ~1250 | C-O stretch | Carboxylic Acid | Stretching of the C-O single bond in the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a final confirmation of its identity.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrum and Interpretation

| Predicted m/z | Ion | Rationale |

| 208.0717 | [M+H]⁺ | The protonated molecular ion. The exact mass for C₉H₁₀N₃O₃⁺ would be a key confirmatory piece of data. |

| 206.0561 | [M-H]⁻ | The deprotonated molecular ion in negative mode. The exact mass for C₉H₈N₃O₃⁻ would also confirm the elemental composition. |

| 164 | [M+H - CO₂]⁺ | A potential fragment resulting from the loss of carbon dioxide from the carboxylic acid group. |

Integrated Spectroscopic Workflow and Data Confirmation

The power of this multi-technique approach lies in the convergence of evidence. The workflow and logical connections between the data are illustrated below.

Caption: Experimental workflow for spectroscopic analysis.

The logical synergy of these techniques provides a high degree of confidence in the structural assignment.

Caption: Logical relationship of spectroscopic evidence.

Conclusion

This technical guide has outlined a comprehensive, albeit predictive, spectroscopic approach for the structural elucidation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. By integrating data from NMR, IR, and MS, a self-validating system is established, ensuring the unambiguous assignment of the molecular structure. The detailed protocols and interpretation frameworks provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development when characterizing novel heterocyclic compounds.

References

-

Research Journal of Chemistry and Environment. (2021). Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. [Link]

-

Journal of the Serbian Chemical Society. (2009). Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for a relevant publication. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

Royal Society of Chemistry. (Date unavailable). ¹H and ¹³C NMR Spectra. [Link]

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

-

Taylor & Francis Online. (Date unavailable). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. [Link]

Sources

synthesis pathway for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

Introduction

The convergence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide details the synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a molecule that marries the biologically significant pyrazole and isoxazole ring systems. Pyrazole derivatives are known for a wide range of pharmacological activities, while the isoxazole moiety serves as a versatile pharmacophore and a stable bioisostere for other functional groups, contributing to hydrogen bonding and π–π stacking interactions.[1][2][3][4] The strategic combination of these two heterocycles offers a promising framework for the development of novel therapeutic agents.

This document provides a comprehensive, mechanistically-grounded pathway for the synthesis of the title compound, designed for researchers and professionals in drug development. The chosen synthetic strategy emphasizes efficiency, scalability, and control over regiochemistry, relying on the robust and well-established 1,3-dipolar cycloaddition reaction as the key transformation.

Overall Synthetic Strategy: A Retrosynthetic Analysis

The synthetic approach is designed around the logical disconnection of the target molecule. The final carboxylic acid is most readily accessed via the saponification of a stable ester precursor, such as an ethyl ester. The core of the molecule, the 3,5-disubstituted isoxazole ring, is constructed through a highly efficient and regioselective [3+2] cycloaddition reaction. This key step involves the reaction of an in situ-generated nitrile oxide with an appropriate alkyne dipolarophile.

The retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a linear and convergent synthesis beginning from the functionalization of a pre-formed pyrazole ring, proceeding through the key cycloaddition, and concluding with a simple hydrolysis.

Part I: Synthesis of the Nitrile Oxide Precursor

The initial phase of the synthesis focuses on preparing the pyrazole-derived aldoxime, which serves as the stable precursor to the reactive nitrile oxide intermediate.

Step 1: Formylation of 1,3-dimethyl-1H-pyrazole

The synthesis begins with the electrophilic formylation of 1,3-dimethyl-1H-pyrazole at the C4 position using the Vilsmeier-Haack reaction. This reaction introduces the required aldehyde functionality.

Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

-

Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the stirred POCl₃ solution, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Pyrazole: Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring progress by TLC.

-

Work-up: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with aqueous sodium carbonate until pH 7-8.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.

Step 2: Oximation of the Aldehyde

The pyrazole aldehyde is converted to its corresponding aldoxime by condensation with hydroxylamine hydrochloride. This oxime is the direct precursor for the nitrile oxide.

Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime

-

Dissolution: Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol in a round-bottom flask.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) and sodium acetate (1.5 eq.) to the flask.

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Isolation: Reduce the volume of ethanol under reduced pressure. The product often precipitates from the aqueous solution. If not, extract with ethyl acetate.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Part II: Isoxazole Ring Construction via [3+2] Cycloaddition

This is the pivotal step where the isoxazole ring is formed. The reaction proceeds via the in situ generation of a nitrile oxide from the aldoxime, which is immediately trapped by ethyl propiolate. This one-pot procedure prevents the dimerization of the highly reactive nitrile oxide intermediate.[5][6]

Mechanism Insight: The aldoxime is first converted to a hydroximoyl chloride using an electrophilic chlorine source like N-chlorosuccinimide (NCS). A base, such as triethylamine (TEA), then abstracts the acidic proton of the hydroxyl group and eliminates chloride to form the 1,3-dipolar nitrile oxide. This dipole undergoes a concerted [3+2] cycloaddition with the alkyne. The regioselectivity is governed by frontier molecular orbital interactions, typically favoring the formation of the 3,5-disubstituted isoxazole.[1][7]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. german.tsijournals.com [german.tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

The Pyrazole Carboxylic Acid Core: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. First synthesized in the 19th century, its true potential as a pharmacophore was unlocked through the introduction of a carboxylic acid functionality. This seemingly simple addition transformed the pyrazole core into a versatile platform for the development of a wide array of therapeutic agents and agrochemicals.[1][2] Pyrazole carboxylic acids and their derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antifungal, anticancer, and kinase inhibitory effects.[1][3]

This technical guide provides a comprehensive exploration of the discovery and history of novel pyrazole carboxylic acids. It delves into the foundational synthetic methodologies, elucidates the mechanisms of action that underpin their therapeutic efficacy, and presents a curated collection of experimental protocols and quantitative data to empower researchers in this dynamic field.

I. Historical Perspective: From Knorr's Discovery to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's landmark synthesis of a pyrazole derivative from the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the systematic exploration of this heterocyclic system.[3][4] Early research focused on the fundamental chemistry of pyrazoles, but it was the subsequent discovery of their biological activities that propelled them into the forefront of medicinal chemistry.

A pivotal moment in the history of pyrazole carboxylic acids was the development of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, in the 1990s.[3] This marked a paradigm shift in the management of pain and inflammation and solidified the importance of the pyrazole scaffold in rational drug design. The success of Celecoxib spurred further investigation into pyrazole carboxylic acid derivatives, leading to the discovery of potent antifungal agents, such as the succinate dehydrogenase inhibitors (SDHIs), and a new generation of targeted cancer therapies based on kinase inhibition.[5][6] The clinical and commercial success of these compounds continues to drive the exploration of novel pyrazole carboxylic acids for a myriad of therapeutic applications.[7]

II. Foundational Synthetic Methodologies: Building the Pyrazole Core

The construction of the pyrazole carboxylic acid scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis remains a cornerstone for the preparation of pyrazoles and their carboxylic acid derivatives.[8] It involves the acid-catalyzed cyclocondensation of a β-ketoester with a hydrazine derivative.[8]

Experimental Protocol: Synthesis of a Pyrazole-Carboxylate Ester via Knorr Cyclocondensation [8]

-

Materials:

-

Hydrazine derivative (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[8]

-

Add a catalytic amount of glacial acetic acid to the solution.[8]

-

Add the β-ketoester dropwise to the stirred solution at room temperature.[8]

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-carboxylate ester.

-

B. From Ester to Acid: The Saponification Step

The pyrazole-carboxylate ester can be readily hydrolyzed to the corresponding carboxylic acid using a strong base, such as lithium hydroxide or sodium hydroxide.[8]

Experimental Protocol: Hydrolysis of a Pyrazole-Carboxylate Ester [8]

-

Materials:

-

Pyrazole-carboxylate ester (from the previous protocol) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

-

Procedure:

-

Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[8]

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (40-50 °C).[8]

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[8]

-

Cool the reaction mixture to 0 °C and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[8]

-

Collect the solid product by vacuum filtration and wash with cold water.[8]

-

Dry the product under vacuum. The resulting pyrazole carboxylic acid is often pure enough for the next step without further purification.[8]

-

C. Amide Bond Formation: Accessing Pyrazole Carboxamides

Pyrazole carboxamides, a class of compounds with significant biological activity, are typically synthesized from the corresponding carboxylic acids.[8] This can be achieved through activation of the carboxylic acid with a chlorinating agent like thionyl chloride, followed by reaction with an amine, or by using modern peptide coupling reagents.[8]

Experimental Protocol: Synthesis of a Pyrazole Carboxamide using a Coupling Reagent [8]

-

Materials:

-

Pyrazole-carboxylic acid (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)

-

Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve the pyrazole-carboxylic acid in the anhydrous solvent.

-

Add the amine, coupling reagent, and base to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the pure pyrazole carboxamide.

-

III. Scientific Integrity & Logic: Characterization and Validation

The unambiguous structural confirmation of novel pyrazole carboxylic acid derivatives is paramount for establishing their scientific validity. A combination of spectroscopic and crystallographic techniques is employed to achieve this.

A. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of pyrazole derivatives. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents provide detailed information about the connectivity and stereochemistry of the molecule.[9][10][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to note for pyrazole carboxylic acids include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretch of the pyrazole ring.[12]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[9][13]

B. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.[14][15][16][17] This technique is invaluable for confirming the regiochemistry of substitution on the pyrazole ring and for understanding the intermolecular interactions that govern the crystal packing.

IV. Therapeutic Evolution: Diverse Biological Applications

The versatility of the pyrazole carboxylic acid scaffold is evident in the wide range of biological targets it can be engineered to modulate.

A. Anti-inflammatory Agents: Selective COX-2 Inhibition

As previously mentioned, Celecoxib was a landmark achievement in the development of selective COX-2 inhibitors. The sulfamoylphenyl group at the N1 position of the pyrazole ring is crucial for its selectivity, as it can bind to a secondary pocket present in the COX-2 enzyme but not in COX-1.[18] The trifluoromethyl group at the C3 position also contributes to its high potency.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives [18][19]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| Celecoxib | 15.0 | 0.04 | 375 |

| Compound 5u | >100 | 1.79 | >55.8 |

| Compound 5s | >100 | 2.04 | >49.0 |

| Compound 5r | >100 | 2.13 | >46.9 |

| Compound 5t | >100 | 4.51 | >22.1 |

B. Antifungal Agents: Targeting Fungal Respiration

Pyrazole carboxamides have emerged as a powerful class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal mitochondrial respiratory chain.[6][8] This inhibition disrupts the production of ATP, leading to fungal cell death.

Fungal Mitochondrial Electron Transport Chain and the Site of Action of Pyrazole Carboxamide Fungicides.

Table 2: In Vitro Antifungal Activity of Pyrazole Carboxamide SDHIs [20][21][22]

| Compound | Pathogen | EC₅₀ (µg/mL) |

| Boscalid | Rhizoctonia solani | 0.464 |

| Fluxapyroxad | Rhizoctonia solani | 0.036 |

| Compound 8e | Rhizoctonia solani | 0.012 |

| Boscalid | Sclerotinia sclerotiorum | 0.159 |

| Fluxapyroxad | Sclerotinia sclerotiorum | 0.104 |

| Compound 8e | Sclerotinia sclerotiorum | 0.123 |

| Carbendazol | Rhizoctonia solani | 1.00 |

| Compound 7ai | Rhizoctonia solani | 0.37 |

C. Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

The pyrazole scaffold has also been successfully employed in the design of potent and selective kinase inhibitors for the treatment of cancer.[5][23][24][25] These compounds often target specific kinases that are dysregulated in cancer cells, thereby inhibiting tumor growth and proliferation. For example, pyrazole-based inhibitors have been developed against kinases in the JAK-STAT and PI3K-Akt signaling pathways.

The JAK-STAT Signaling Pathway and the Mechanism of Action of Pyrazole-based Kinase Inhibitors.

V. Future Directions and Conclusion

The discovery and development of novel pyrazole carboxylic acids continue to be a vibrant area of research. The inherent versatility of this scaffold, coupled with an ever-expanding understanding of disease biology, promises the emergence of new therapeutic agents with improved efficacy and safety profiles. Future efforts will likely focus on the exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the application of computational tools to guide the rational design of the next generation of pyrazole-based drugs.

VI. References

-

ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

ijrpr. REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Available from: [Link]

-

Scite.ai. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Available from: [Link]

-

ResearchGate. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available from: [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Available from: [Link]

-

PMC - NIH. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

-

ResearchGate. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available from: [Link]

-

RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

-

Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Available from:

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

-

NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

-

ResearchGate. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Available from: [Link]

-

ResearchGate. Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Available from: [Link]

-

Semantic Scholar. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available from: [Link]

-

Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Available from:

-

ResearchGate. Schematic diagram of fungal mitochondrial electron transfer chain... Available from: [Link]

-

ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available from: [Link]

-

ResearchGate. 3D-QSAR STUDIES OF SOME TETRASUBSTITUTED PYRAZOLES AS COX-II INHIBITORS. Available from: [Link]

-

ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids. Available from: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

ResearchGate. Schematic of the fungal mitochondrial electron transport chain.... Available from: [Link]

-

PubChem - NIH. Pyrazole-4-carboxylic acid. Available from: [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

PMC - PubMed Central. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available from: [Link]

-

PubMed. Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. Available from: [Link]

-

ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Available from: [Link]

-

ResearchGate. (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Available from: [Link]

-

Liang Tong. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available from: [Link]

-

MDPI. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function. Available from: [Link]

-

NIH. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Available from: [Link]

-

ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]

-

MDPI. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

-

PMC - PubMed Central. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis. Available from: [Link]

-

PMC - PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]

-

SpectraBase. 4-Pyrazolecarboxylic acid - Optional[13C NMR] - Spectrum. Available from: [Link]

-

ResearchGate. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Available from: [Link]

-

SAGE Journals. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Available from: [Link]

-

ResearchGate. Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. Available from: [Link]

-

JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. scite.ai [scite.ai]